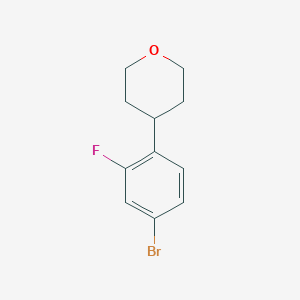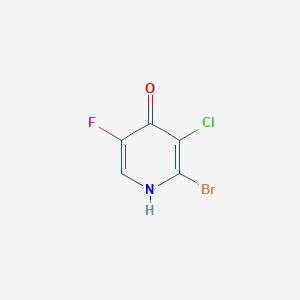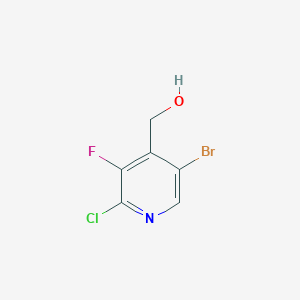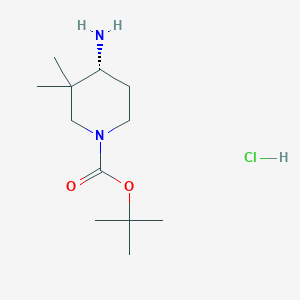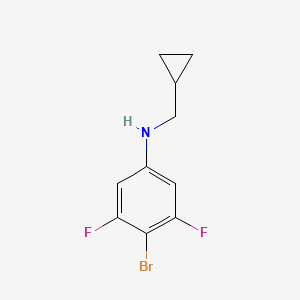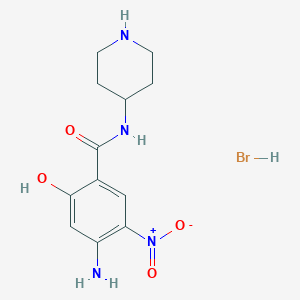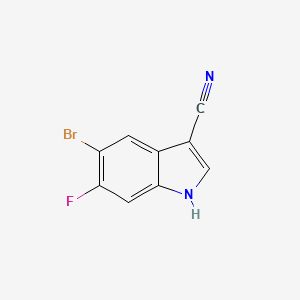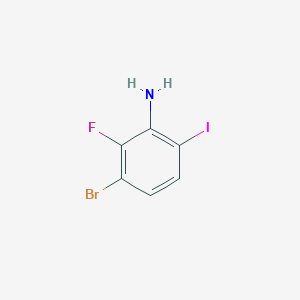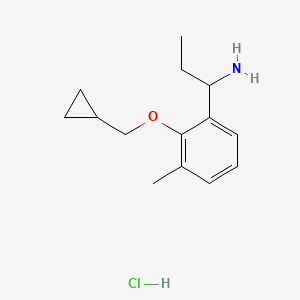
1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride
Overview
Description
Scientific Research Applications
Conformational Analogues of Dopamine
- Research has explored the synthesis and pharmacological activity of conformational analogues of dopamine, such as (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides. These compounds have been found to exhibit weak alpha-adrenergic agonist properties and cardiostimulatory properties similar to dopamine, although they lack dopaminergic activity in specific models (Erhardt, Gorczynski, & Anderson, 1979).
Cyclopropenone Oximes
- Studies on cyclopropenone oximes have shown their reaction with isocyanates to produce 1:2 addition products in moderate yields. These findings could have implications for the synthesis and reactivity of similar cyclopropyl-containing compounds (Yoshida et al., 1988).
Dopamine-Sensitive Adenylate Cyclase Activities
- Investigations into mono-O-methyl derivatives of certain compounds have been conducted to understand their potential role as activators of dopamine-sensitive adenylate cyclase and as renal vasodilators, offering insights into the physiological interactions of cyclopropyl-containing compounds (Ross et al., 1986).
Hallucinogen Analogues
- Research has been done on isomeric cyclopropyl ring-methylated homologues of hallucinogen analogues. These studies have implications for understanding the activity of cyclopropyl-containing compounds in neurological contexts (Jacob & Nichols, 1982).
Isothiazolidinium Salts
- A series of N-phenyl-3-methylthiopropylamine hydrochlorides have been prepared and cyclized to form N-phenyl-S-methylisothiazolidinium derivatives. This research contributes to the understanding of cyclopropylamine derivatives in synthetic chemistry (Swank & Lambeth, 1983).
Corticotrophin-Releasing Factor Receptor Antagonists
- Studies on compounds like 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride have revealed their potential as potent and selective corticotrophin-releasing factor receptor antagonists. This research is valuable for understanding the therapeutic applications of cyclopropylamine derivatives (Gully et al., 2002).
Combined Vasodilator and Beta-Adrenoceptor Antagonist
- Synthesis and biological activity of stereoisomers of certain cyclopropylamine derivatives have been examined, highlighting their novel combination of vasodilation and beta-adrenergic antagonist activity (Howson et al., 1988).
properties
IUPAC Name |
1-[2-(cyclopropylmethoxy)-3-methylphenyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-13(15)12-6-4-5-10(2)14(12)16-9-11-7-8-11;/h4-6,11,13H,3,7-9,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWIONQJMVZRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=C1OCC2CC2)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1383936.png)
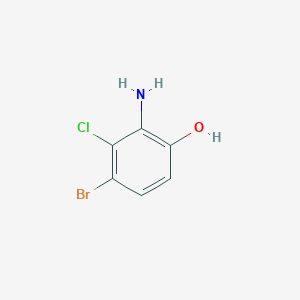
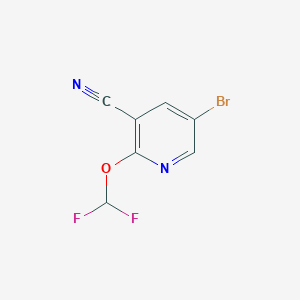
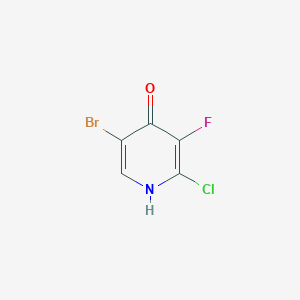
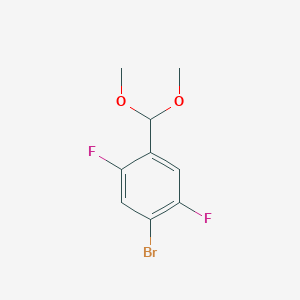
![2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride](/img/structure/B1383944.png)
